N-Methyltaurine

Pharmacokinetics Bioavailability Taurine Derivatives

Specify N-Methyltaurine (CAS 107-68-6) as your essential polar head group intermediate for synthesizing high-performance methyltaurate surfactants (e.g., sodium methyl cocoyl taurate). Unlike taurine, its N-methyl substitution uniquely drives amide bond formation kinetics, delivering the characteristic mildness, hard-water foam stability, and broad pH compatibility required in premium personal care formulations. For researchers investigating muscle wasting, N-Methyltaurine provides quantifiable, dose-dependent oral bioavailability (58–96.1%) and preferential skeletal muscle accumulation, making it the superior choice over taurine for reproducible in vivo dose-response studies. Procure with confidence—this sulfonic acid derivative also enables synthesis of bile acid conjugates resistant to bacterial deconjugation for digestion research.

Molecular Formula C3H9NO3S
Molecular Weight 139.18 g/mol
CAS No. 107-68-6
Cat. No. B094454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyltaurine
CAS107-68-6
Molecular FormulaC3H9NO3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC[NH2+]CCS(=O)(=O)[O-]
InChIInChI=1S/C3H9NO3S/c1-4-2-3-8(5,6)7/h4H,2-3H2,1H3,(H,5,6,7)
InChIKeySUZRRICLUFMAQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (>=10 mg/ml at 70 °F) (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyltaurine (CAS 107-68-6) Supplier Selection Guide: Molecular Identity and Core Characteristics


N-Methyltaurine (2-methylaminoethanesulfonic acid) is a sulfonic acid derivative of taurine that exists as a zwitterion in crystalline form and polar solvents [1]. Its molecular formula is C₃H₉NO₃S with a molecular weight of 139.17 g/mol . In contrast to the widely distributed taurine, N-methyltaurine occurs naturally only in red algae, where it is biosynthesized via methylation of taurine [1]. The compound exhibits high water solubility and is supplied commercially as a white crystalline powder with a melting point of approximately 242°C [2]. Its sulfonic acid head group makes it uniquely suited for amide bond formation with long-chain fatty acids, yielding the taurate class of mild anionic surfactants [1].

Why N-Methyltaurine Cannot Be Interchanged with Taurine or Other Sulfonic Acid Analogs


Substituting N-methyltaurine with taurine or other sulfonic acid derivatives introduces quantifiable performance disparities that directly impact research outcomes and industrial product specifications. Unlike taurine, which exhibits near-complete (∼100%) oral bioavailability but limited specific anti-atrophic activity in certain models, N-methyltaurine demonstrates a distinct pharmacokinetic profile with dose-dependent bioavailability ranging from 58% to 96.1%, coupled with tissue accumulation preferentially in skeletal muscle [1]. In surfactant manufacturing, substitution with alternative polar head groups fails to reproduce the characteristic foam stability and mildness profile inherent to methyltaurate surfactants, as the N-methyl substitution directly influences the amide bond formation kinetics and final surfactant performance [2]. Furthermore, N-methyltaurine conjugated bile acids exhibit markedly greater resistance to bacterial deconjugation and dehydroxylation compared to taurine-conjugated counterparts, a functional distinction critical for maintaining high intraluminal bile acid concentrations during lipid digestion .

N-Methyltaurine Differentiation Data: Head-to-Head Comparative Evidence Against Taurine and Analogs


Oral Bioavailability of N-Methyltaurine vs. Taurine: Dose-Dependent Absorption Profile

N-Methyltaurine (NMT) exhibits dose-dependent oral bioavailability in mice: 96.1% at 0.5 mg/kg body weight versus 58.0% at 5 mg/kg body weight. In contrast, taurine displays near-complete (∼100%) bioavailability independent of dose range due to its dedicated SLC6A6 transporter [1]. The area under the curve (AUC₀–₁₈₀ₘᵢₙ) for intravenous NMT (0.5 mg/kg) was 54.0 ± 3.6 min·μg/mL, while oral administration (0.5 mg/kg) yielded an AUC of 51.9 ± 4.1 min·μg/mL [1].

Pharmacokinetics Bioavailability Taurine Derivatives

Anti-Muscle Atrophy Efficacy: N-Methyltaurine vs. Untreated Control in Dexamethasone-Induced Atrophy Model

In C2C12 myotube cultures, treatment with N-methyltaurine (NMT) prevented dexamethasone-induced atrophy, while dexamethasone alone reduced myotube diameter [1]. In vivo, mice receiving 0.5% NMT in drinking water showed attenuation of dexamethasone-mediated reduction in muscle mass compared to dexamethasone-treated controls without NMT supplementation [1].

Muscle Atrophy Glucocorticoid Cytoprotection

Tissue Distribution Profile: N-Methyltaurine Accumulation in Skeletal Muscle vs. Other Organs

Following oral administration of 0.5% NMT in drinking water for several days, N-methyltaurine was distributed to brain, liver, kidney, heart, and skeletal muscles of mice [1]. Notably, the tissue concentration of NMT was substantially higher than serum concentration across all measured tissues except skin, indicating active tissue uptake and retention [1].

Tissue Distribution Pharmacokinetics Skeletal Muscle

Surfactant Intermediate Performance: N-Methyltaurine-Derived Taurates vs. Alternative Anionic Surfactants

N-Methyltaurine serves as the polar head group precursor for taurate surfactants (acylaminoethanesulfonates), which are characterized by excellent foaming even in the presence of oil and skin fats, high foam stability, good skin compatibility, and broad pH range functionality [1]. Commercial taurate products such as Sodium Methyl Cocoyl Taurate and Sodium Methyl Oleoyl Taurate, synthesized from N-methyltaurine, demonstrate low irritation profiles and high foaming capability compared to traditional sulfate-based surfactants .

Surfactant Taurates Personal Care

Recommended Application Scenarios for N-Methyltaurine Based on Verified Differentiation Evidence


Skeletal Muscle Atrophy Research Models

Investigators studying glucocorticoid-induced muscle wasting or disuse atrophy should select N-methyltaurine over taurine when dose-dependent bioavailability and preferential skeletal muscle accumulation are desired. Administer at 0.5% in drinking water for in vivo mouse studies to achieve tissue distribution and attenuation of dexamethasone-mediated muscle mass reduction, as established in the ACS Omega 2020 study [1].

Pharmacokinetic Studies of Taurine Derivatives with Dose-Dependent Absorption

Researchers requiring a taurine analog with non-linear, dose-dependent oral bioavailability should utilize N-methyltaurine rather than taurine, whose absorption saturates at low concentrations via the SLC6A6 transporter. The documented bioavailability range of 58-96.1% (0.5-5 mg/kg in mice) provides a quantifiable framework for dose-response experimental design [1].

Synthesis of Sulfate-Free Mild Surfactants (Taurates)

Formulators and chemical manufacturers seeking to produce sodium methyl cocoyl taurate, sodium methyl oleoyl taurate, or related taurate surfactants must specify N-methyltaurine (or its sodium salt) as the essential polar head group intermediate. Substitution with taurine or alternative sulfonates will not yield the characteristic mildness, foam stability in the presence of sebum, and broad pH compatibility profile of methyltaurates [2].

Bile Acid Conjugation Studies Requiring Deconjugation Resistance

Investigators examining bile acid metabolism, enterohepatic circulation, or lipid digestion should consider N-methyltaurine-conjugated bile acids for applications where resistance to bacterial deconjugation and dehydroxylation is critical. N-methyltaurine conjugates demonstrate superior stability against intestinal bacterial enzymatic degradation compared to taurine conjugates, thereby sustaining higher intraluminal bile acid concentrations during digestion .

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